4-Octyldodecane-3,4-diol
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Overview
Description
4-Octyldodecane-3,4-diol is an organic compound with the molecular formula C20H42O2. It contains two hydroxyl groups, one secondary and one tertiary, making it a diol. This compound is part of a broader class of diols, which are known for their versatility in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Octyldodecane-3,4-diol typically involves the reduction of corresponding diketones or the dihydroxylation of alkenes. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). For dihydroxylation, osmium tetroxide (OsO4) or potassium permanganate (KMnO4) can be used .
Industrial Production Methods
Industrial production of diols like this compound often involves catalytic hydrogenation processes. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Octyldodecane-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be further reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with halides or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can produce halogenated compounds .
Scientific Research Applications
4-Octyldodecane-3,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in the study of lipid metabolism and enzyme interactions.
Industry: It is used in the production of polymers and surfactants.
Mechanism of Action
The mechanism of action of 4-Octyldodecane-3,4-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their structure and function. This compound can also participate in hydrophobic interactions due to its long alkyl chain, affecting membrane dynamics and protein-lipid interactions .
Comparison with Similar Compounds
Similar Compounds
Flavan-3,4-diols: These compounds have similar diol structures but differ in their aromatic ring systems.
1,2-Ethanediol: A simpler diol with two hydroxyl groups on adjacent carbons.
1,4-Butanediol: Another diol with hydroxyl groups on the first and fourth carbons.
Uniqueness
4-Octyldodecane-3,4-diol is unique due to its long alkyl chain and specific positioning of the hydroxyl groups. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
183851-31-2 |
---|---|
Molecular Formula |
C20H42O2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
4-octyldodecane-3,4-diol |
InChI |
InChI=1S/C20H42O2/c1-4-7-9-11-13-15-17-20(22,19(21)6-3)18-16-14-12-10-8-5-2/h19,21-22H,4-18H2,1-3H3 |
InChI Key |
SMCGIESTDXMFQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)(C(CC)O)O |
Origin of Product |
United States |
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